molecular formula C8H15N3 B3023328 methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine CAS No. 920478-94-0

methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B3023328
CAS No.: 920478-94-0
M. Wt: 153.22 g/mol
InChI Key: PRZKTEIXJCWHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or rhodium is common to enhance the yield and selectivity of the desired product . The process may also involve multiple purification steps to ensure the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and imidazole N-oxides .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylimidazole
  • 2-Methylimidazole
  • 4-Methylimidazole
  • 1,2-Dimethylimidazole

Uniqueness

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-7(2)11(4)8(10-6)5-9-3/h9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKTEIXJCWHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CNC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 2
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 6
methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.